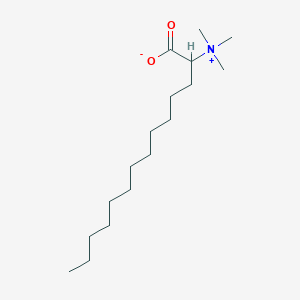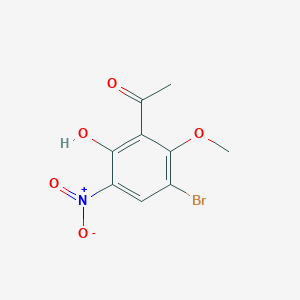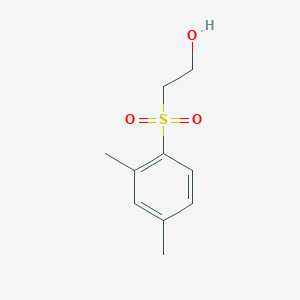
Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Piperidino-2’,3’-dideoxyadenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine.
Protection of Functional Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.
Formation of 2’,3’-Dideoxyadenosine: The protected adenosine undergoes a deoxygenation reaction to form 2’,3’-dideoxyadenosine.
Introduction of Piperidine Ring: The 2’-position is then functionalized with a piperidine ring through nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product, 2’-Piperidino-2’,3’-dideoxyadenosine.
Industrial Production Methods
Industrial production of 2’-Piperidino-2’,3’-dideoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization.
化学反应分析
Types of Reactions
2’-Piperidino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the adenine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring or adenine base.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups attached to the piperidine ring or adenine base.
科学研究应用
2’-Piperidino-2’,3’-dideoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
作用机制
The mechanism of action of 2’-Piperidino-2’,3’-dideoxyadenosine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring enhances its binding affinity and specificity, leading to modulation of biological pathways. This compound can inhibit viral replication by interfering with nucleic acid synthesis and can induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the piperidine ring and has different biological activity.
2’-Fluoro-2’,3’-dideoxyadenosine: Contains a fluorine atom instead of a piperidine ring.
2’-Amino-2’,3’-dideoxyadenosine: Has an amino group at the 2’-position.
Uniqueness
2’-Piperidino-2’,3’-dideoxyadenosine is unique due to the presence of the piperidine ring, which enhances its chemical stability and biological activity. This structural modification allows for improved interactions with molecular targets, making it a valuable compound in drug design and development.
属性
CAS 编号 |
134934-51-3 |
|---|---|
分子式 |
C15H22N6O2 |
分子量 |
318.37 g/mol |
IUPAC 名称 |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-piperidin-1-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C15H22N6O2/c16-13-12-14(18-8-17-13)21(9-19-12)15-11(6-10(7-22)23-15)20-4-2-1-3-5-20/h8-11,15,22H,1-7H2,(H2,16,17,18)/t10-,11+,15+/m0/s1 |
InChI 键 |
GZHKLXHXQJAJBT-FIXISWKDSA-N |
手性 SMILES |
C1CCN(CC1)[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO |
规范 SMILES |
C1CCN(CC1)C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















